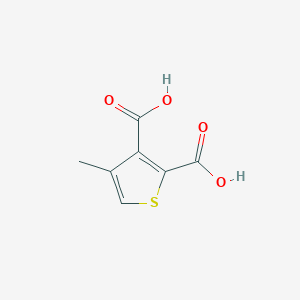

Mono methylthiophene dicarboxylic acid

Description

Mono methylthiophene dicarboxylic acid (MMTDA) is a monoester derivative of 2,5-thiophenedicarboxylic acid, with the molecular formula C₇H₆O₄S . Its structure consists of a thiophene ring substituted with a carboxylic acid group (-COOH) and a methoxycarbonyl ester group (-COOCH₃). Both substituents are nearly coplanar with the thiophene ring, forming dihedral angles of 3.1° and 3.6°, respectively. This planarity facilitates intermolecular interactions, such as classical O—H⋯O hydrogen bonds, which stabilize the crystal structure into centrosymmetric dimers .

MMTDA’s synthesis typically involves esterification of 2,5-thiophenedicarboxylic acid, retaining one free carboxylic acid group.

Properties

Molecular Formula |

C7H6O4S |

|---|---|

Molecular Weight |

186.19g/mol |

IUPAC Name |

4-methylthiophene-2,3-dicarboxylic acid |

InChI |

InChI=1S/C7H6O4S/c1-3-2-12-5(7(10)11)4(3)6(8)9/h2H,1H3,(H,8,9)(H,10,11) |

InChI Key |

SWLJSZZPQRJQES-UHFFFAOYSA-N |

SMILES |

CC1=CSC(=C1C(=O)O)C(=O)O |

Canonical SMILES |

CC1=CSC(=C1C(=O)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Dicarboxylic Acid Compounds

Structural and Functional Comparisons

The table below compares MMTDA with structurally related dicarboxylic acids:

Reactivity and Functionalization

- Hydrogen Bonding : MMTDA’s hydrogen-bonding propensity is comparable to 3,4-furandicarboxylic acid, both forming stable intermolecular networks. However, MMTDA’s ester group reduces acidity compared to fully deprotonated dicarboxylates .

- Enzymatic Methylation : Unlike trans,trans-muconic acid, which undergoes dual methylation by FtpM methyltransferase at pH 5.5–6.0, MMTDA’s ester group may hinder full methylation, limiting its use in biocatalytic cascades .

- Electrophilicity : Terephthalaldehyde dicarboxylic acid (ω = 5.42 eV) surpasses MMTDA in electrophilic reactivity, making it more reactive in nucleophilic aromatic substitutions .

Key Research Findings and Gaps

Biocatalysis Potential: Dicarboxylic acids like trans,trans-muconic acid are superior substrates for enzymatic methylation compared to monocarboxylic acids . MMTDA’s compatibility with such systems remains unexplored.

Electron-Withdrawing Effects : The thiophene ring in MMTDA enhances electron delocalization, but its impact on redox behavior or catalytic applications requires further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.